![molecular formula C9H9BrN4O2 B7855663 5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B7855663.png)
5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Overview
Description
5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9BrN4O2 and its molecular weight is 285.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide and similar compounds have been synthesized and characterized, revealing their potential for various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental and spectral analysis (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- The cytotoxic properties of similar compounds have been evaluated. For example, Hassan, Hafez, and Osman (2014) screened their synthesized compounds for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antibacterial Activity
- Pyrazolopyridine derivatives, including structures similar to 5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, have shown antibacterial activity. Panda, Karmakar, and Jena (2011) synthesized pyrazolopyridine derivatives and screened them for antibacterial activity against various bacterial strains, finding moderate to good activity (Panda, Karmakar, & Jena, 2011).
Anticancer Potential
- Organometallic complexes based on pyrazolopyridine structures have been explored for their potential as anticancer agents. Stepanenko et al. (2011) synthesized such complexes and reported on their cytotoxicity and cell cycle effects in human cancer cells, indicating their possible use in cancer therapy (Stepanenko et al., 2011).
Synthesis of Novel Derivatives
- Various novel derivatives of pyrazolopyridines have been synthesized, expanding the potential applications of these compounds in scientific research. For instance, Variya, Panchal, and Patel (2019) synthesized and characterized novel sulfonamide derivatives of 5-bromo-pyrazolopyridine, which showed antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
properties
IUPAC Name |
5-bromo-N-methoxy-N-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-14(16-2)9(15)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXILQSGGSCRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C2C=C(C=NC2=NN1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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